![molecular formula C15H22FN3O3S B2979617 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine CAS No. 1421449-73-1](/img/structure/B2979617.png)
1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine is a synthetic compound that has garnered attention in various fields of scientific research Its complex structure and unique functional groups make it a subject of interest for chemists, biologists, and medical researchers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine typically involves multi-step organic reactions. Key steps may include nucleophilic substitution, sulfonamide formation, and cyclization reactions. Specific conditions such as temperature, pressure, and catalysts play a crucial role in optimizing yields and purity.
Industrial Production Methods: : Industrial production of this compound often employs scalable synthesis techniques. These methods prioritize efficiency, cost-effectiveness, and minimal environmental impact. Advanced equipment and automated processes are utilized to maintain consistency and quality control during production.
Analyse Chemischer Reaktionen
Types of Reactions: : 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Addition of hydrogen or removal of oxygen using reducing agents.
Substitution: Replacement of atoms or groups within the molecule with other atoms or groups.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as solvents, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed: : Major products from these reactions include oxidized, reduced, or substituted derivatives of the original compound. These derivatives often possess distinct physical and chemical properties, expanding the compound's utility.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: : In biological research, this compound is explored for its interactions with biological macromolecules, including proteins and nucleic acids. It serves as a probe for studying biochemical pathways and mechanisms.
Medicine: : In medicine, this compound shows promise as a therapeutic agent. Its potential to modulate biological targets opens avenues for drug development in treating various diseases.
Industry: : Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for creating high-performance materials.
Wirkmechanismus
The mechanism by which 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine exerts its effects involves interactions with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. These interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways affected by this compound can lead to alterations in cellular functions, offering therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine stands out due to its unique combination of functional groups. Similar compounds include:
1-(Dimethylsulfamoylamino)-2-(3-fluorophenyl)ethane
2-Oxopyrrolidine-1-(3-fluorophenyl)propanoate
Each of these compounds exhibits distinct properties and reactivities, highlighting the diversity of chemical behavior within this class of molecules.
Remember that this article is a synthesis of general knowledge about chemical compounds and their characteristics. Specific research and experimental data can provide more detailed insights into the properties and applications of this compound.
Eigenschaften
IUPAC Name |
1-[1-(dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)17-11-14(19-8-4-7-15(19)20)10-12-5-3-6-13(16)9-12/h3,5-6,9,14,17H,4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLLHXILAQPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2979536.png)
![N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2979537.png)
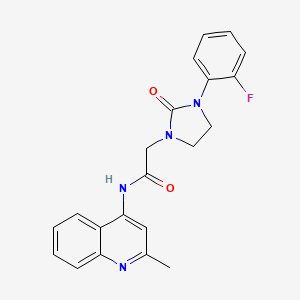
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)
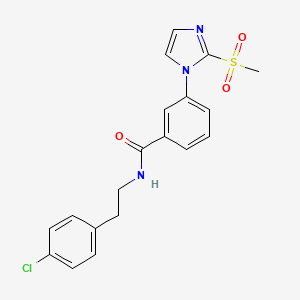
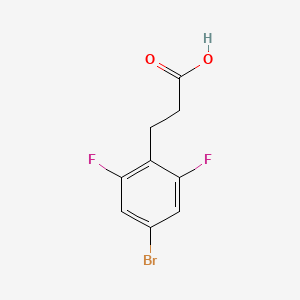
![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)
![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)
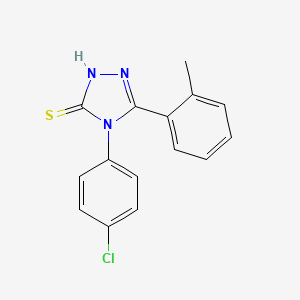
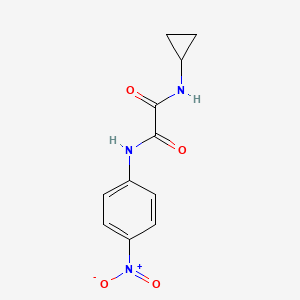
![3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol](/img/structure/B2979553.png)
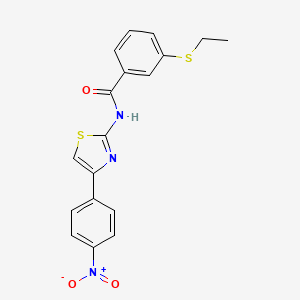
![N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2979557.png)
